![molecular formula C42H43BN2O B070795 trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate CAS No. 159721-38-7](/img/structure/B70795.png)

trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate

Overview

Description

The compound "trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate" is a novel organic dye with significant properties in photonics and electronics. It's a derivative of the styrylpyridinium family, known for its lasing and electroluminescence properties.

Synthesis Analysis

The synthesis of this compound involves creating charge transfer moieties linked by σ-bond spacers to the N-position of the pyridine cycle. This approach allows for the micro-tuning of transition energy levels, leading to shifts in lasing λ max under different photonic conditions (Zhou et al., 2001).

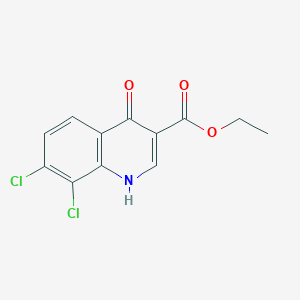

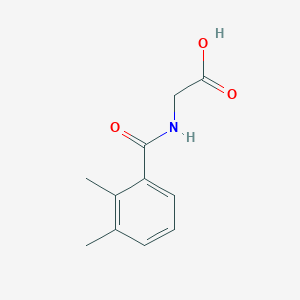

Molecular Structure Analysis

The molecular structure of this compound is characterized by its planar geometry about the nitrogen atom, which contributes to its spectral properties. The incorporation of N-phenyl substituents leads to a more planar ground-state geometry, influencing its absorption and fluorescence spectra, and a less distorted structure with a larger charge-transfer character for the fluorescent excited state (Yang et al., 2002).

Chemical Reactions and Properties

The compound's unique structure allows for interesting photochemical and photophysical properties. For instance, the modulation of trans-to-cis photoisomerization and photoluminescence can be observed in certain conditions, which is crucial for applications in optoelectronic devices (Frin & Iha, 2011).

Physical Properties Analysis

Its physical properties, particularly in the context of organic light-emitting diodes (OLEDs), show color-tunable electroluminescence. This property is vital for developing display technologies and photonics (Xue-yuan et al., 2006).

Scientific Research Applications

Two-Photon Pumped Lasing Applications : This compound, along with similar derivatives, has been used in studies related to two-photon pumped lasing. The research found that by altering the structure of the compound, the transition energy levels can be fine-tuned, affecting the lasing properties under different pumping conditions. This has implications for the development of novel lasing dyes and materials (Yu-fang Zhou et al., 2001).

Organic Electroluminescent Devices : The compound has been used as an active layer in organic electroluminescent devices, showing bright red emission and high quantum efficiency. Its performance in these devices is significantly higher than some other materials used for similar purposes, and it demonstrates high thermal stability due to ionic interactions within its molecular structure (Meng Rui-Ping et al., 2003).

Polyimide Oligomer Synthesis : Research has been conducted on attaching this compound, as a hemicyanine dye, to polyimide oligomers. The study focused on the optical properties of the dye and oligomers, observing significant spectral shifts. This research contributes to the development of novel materials with specific optical characteristics (Chuanxiang Qin et al., 2009).

Optical Power Limiting and Fluorescent Probing : The compound's strong two-photon absorption and fluorescence emission properties make it suitable for optical power limiting applications. Additionally, it has been studied as a fluorescent probe molecule, particularly valuable in biomedical fields due to its solvent-polarity-dependent fluorescence in the orange-red spectrum (U. Narang et al., 1996).

Optical Limiting in Solid Matrices : This compound, when doped in solid matrices like epoxy, has shown efficient optical limiting performance under certain laser radiation conditions. This is attributed to its two-photon absorption mechanism, which is useful in designing materials for protecting optical sensors from laser-induced damage (G. He et al., 1995).

Mechanism of Action

Target of Action

ASPT, also known as “T-4-(4-(N-ETHYLHYDROXYETHYLAMINO)STYRYL)” or “2-[N-ethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]anilino]ethanol;tetraphenylboranuide” or “trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate”, is primarily targeted at the Aspartate Transaminase (AST) enzyme . AST is a pyridoxal phosphate (PLP)-dependent transaminase enzyme that catalyzes the reversible transfer of an α-amino group between aspartate and glutamate .

Mode of Action

ASPT interacts with its target, the AST enzyme, by binding to the enzyme’s active sites. The binding sites of L-aspartate and L-alanine are independently present in AST . This interaction results in the electrogenic exchange of L-aspartate1 with L-alanine0 .

Biochemical Pathways

The action of ASPT affects the amino acid metabolism pathway. Specifically, it influences the interconversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate . This reaction is crucial in both amino acid degradation and biosynthesis .

Pharmacokinetics

For instance, the Km values for L-aspartate and D-aspartate are 0.35 ± 0.03 mM and 0.098 ± 0 mM, respectively .

Result of Action

The molecular and cellular effects of ASPT’s action involve the modulation of amino acid metabolism. By interacting with the AST enzyme, ASPT influences the balance between aspartate and glutamate, which can have downstream effects on various cellular processes .

properties

IUPAC Name |

2-[N-ethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]anilino]ethanol;tetraphenylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.C18H23N2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-20(14-15-21)18-8-6-16(7-9-18)4-5-17-10-12-19(2)13-11-17/h1-20H;4-13,21H,3,14-15H2,1-2H3/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUVCIYMYJAJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCN(CCO)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCN(CCO)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H43BN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570207 | |

| Record name | 4-[(E)-2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}ethenyl]-1-methylpyridin-1-ium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159721-38-7 | |

| Record name | 4-[(E)-2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}ethenyl]-1-methylpyridin-1-ium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key optical properties of ASPT?

A1: ASPT is a hemicyanine dye with notable solvent-dependent fluorescence, primarily emitting in the orange-red spectrum (560-620 nm) []. It exhibits strong two-photon absorption (TPA) and subsequent frequency upconversion fluorescence when excited with near-infrared laser radiation [].

Q2: What applications of ASPT are being explored based on its optical characteristics?

A2: ASPT's unique properties make it suitable for:

- Two-photon pumped cavity lasing: Observed in ASPT-doped polymer rods due to its TPA behavior [].

- Optical power limiting: Demonstrated in ASPT-doped epoxy rods due to its efficient optical limiting performance stemming from TPA [].

- Fluorescent probes: ASPT's solvent-dependent fluorescence in the biologically relevant orange-red region makes it a potential candidate for use as a probe in bioimaging applications [].

Q3: How does the solvent environment affect ASPT's fluorescence?

A3: ASPT exhibits highly solvent-polarity-dependent fluorescence. Its emission shifts towards longer wavelengths with increasing solvent polarity [].

Q4: Has ASPT been investigated for its potential in bioimaging applications?

A4: While ASPT's fluorescence properties are promising for bioimaging, the provided research does not specifically delve into this application. Further investigation is needed to determine its suitability and effectiveness in biological systems.

Q5: What is the molecular formula and weight of ASPT?

A5: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of ASPT.

Q6: What materials has ASPT been incorporated into for different applications?

A6: Research mentions the use of ASPT in:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)

![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)